molecular formula C38H28CrFeO4P2 B6288978 (1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonylchromium, 99% CAS No. 67292-31-3

(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonylchromium, 99%

Cat. No. B6288978
CAS RN: 67292-31-3
M. Wt: 718.4 g/mol
InChI Key: BGLTVMJQSUKOCH-UHFFFAOYSA-N
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Description

“(1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonylchromium, 99%” is a complex organometallic compound. It contains a ferrocene moiety in its backbone and is related to other bridged diphosphines . It’s commonly used as a ligand in homogeneous catalysis .


Synthesis Analysis

This compound is commercially available . It can be prepared by treating dilithioferrocene with chlorodiphenylphosphine . The dilithiation of ferrocene is easily achieved with n-butyllithium in the presence of TMEDA .


Molecular Structure Analysis

The preferred P–M–P bite angle for dppf is computationally calculated to be 95.60°, compared to an average P–M–P angle of 98.74° determined from X-ray crystal structures .


Chemical Reactions Analysis

Dppf readily forms metal complexes . The palladium derivative, (dppf)PdCl2, which is popular for palladium-catalyzed coupling reactions, is prepared by treating dppf with the acetonitrile or benzonitrile adducts of palladium dichloride .


Physical And Chemical Properties Analysis

The compound is a deep yellow crystalline powder . It has a melting point of 181-182 °C (dec.) (lit.) . It is soluble in chloroform, dichloromethane, alcohol, and pentane, but insoluble in water . It is air sensitive and reacts slowly with moisture/water .

Scientific Research Applications

Catalysis in Organic Synthesis

The bidentate ligand structure of [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0) makes it a valuable catalyst in organic synthesis. It’s particularly useful in C–C and C–X coupling reactions which are fundamental for creating a variety of functional macromolecules . These reactions are essential for manufacturing tailored dyes, components for organic light-emitting diodes (OLEDs), and precisely engineered conducting polymers and thermoplastics.

Synthesis of Functional Molecular Materials

This compound plays a significant role in the synthesis and matrix of 21st-century materials. The ferrocene core of the ligand imparts fine control over the catalytic reactions, aiding in the creation of materials with specific desired properties . Its limited flexibility, akin to a ball and socket joint, stabilizes various ground and transition states, which is crucial for the synthesis of these materials.

Development of Coordination Compounds

The compound is used in the development of coordination compounds and the formation of complexes with various metals, such as palladium chloride . This application is vital for the creation of new materials with unique chemical and physical properties that can be tailored for specific uses.

Luminescence and Photoactivity

Materials containing [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0) have been designed to exhibit cooperative luminescence . The oxidizability of the ferrocene unit assists in characterization and can be tailored to provide or complement photo- or electroactivity, making it suitable for applications in photovoltaic devices and sensors.

Host–Guest Complexation

The compound’s structure allows it to function in host–guest complexation . This is a process where molecules form complexes with ions or other molecules (guests), which can be used in various applications, including drug delivery systems and the design of molecular machines.

Green Chemistry

It serves as a ligand for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing . This application is part of the broader field of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products.

Safety and Hazards

The compound is toxic and has been labeled with the GHS07 signal word "Warning" . Hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The focus of future research could be the increasing use of dppf in the synthesis and matrix of 21st-century materials . It’s also used as a ligand for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing .

properties

InChI

InChI=1S/2C17H14P.4CO.Cr.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;4*1-2;;/h2*1-14H;;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLTVMJQSUKOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Cr].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28CrFeO4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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